Product packaging for N-Bz-2'-F-dd-ara-A(Cat. No.:CAS No. 132722-93-1)

N-Bz-2'-F-dd-ara-A

Cat. No.: B159514
CAS No.: 132722-93-1
M. Wt: 357.34 g/mol
InChI Key: MEJGKVAHHHDBIU-NVGCLXPQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Bz-2'-F-dd-ara-A is a chemically modified nucleoside analog of adenosine, designed for advanced biochemical and therapeutic research. This compound features a 2'-fluoro group in the arabino configuration and an N-benzoyl (Bz) protecting group on the nucleobase, which is critical for the synthesis of oligonucleotides. The 2'-fluoro-arabino modification is known to confer enhanced affinity for complementary RNA strands, making such analogs invaluable in the development of antisense oligonucleotides . These oligonucleotides form duplexes with RNA that are substrates for RNase H, an enzyme that cleaves the target RNA strand and is a primary mechanism in antisense gene silencing strategies . Beyond antisense applications, related 2'-fluoro-arabinofuranosyladenine (FANA-A) compounds have demonstrated significant potential in antimicrobial research. Studies have shown that FANA-A exhibits potent activity against the protozoan parasite Trypanosoma brucei , the causative agent of African sleeping sickness . The mechanism involves uptake by the P1 nucleoside transporter—a feature that may help circumvent common drug resistance pathways—followed by phosphorylation by the parasite's adenosine kinase. The active triphosphate form (FANA-ATP) then inhibits DNA synthesis, leading to cell death . The selectivity and potency of these analogs are further enhanced by their resistance to cleavage by parasitic enzymes like methylthioadenosine phosphorylase (TbMTAP) . This multifaceted mechanism, targeting nucleic acid biosynthesis, positions 2'-fluoro-arabinonucleosides as powerful tools for investigating novel antimicrobial and chemotherapeutic agents. WARNING: This product is provided For Research Use Only (RUO). It is strictly not intended for personal, human, or veterinary use. All handling and experiments must be conducted by trained professionals in appropriately equipped laboratories.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16FN5O3 B159514 N-Bz-2'-F-dd-ara-A CAS No. 132722-93-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

132722-93-1

Molecular Formula

C17H16FN5O3

Molecular Weight

357.34 g/mol

IUPAC Name

N-[9-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C17H16FN5O3/c18-12-6-11(7-24)26-17(12)23-9-21-13-14(19-8-20-15(13)23)22-16(25)10-4-2-1-3-5-10/h1-5,8-9,11-12,17,24H,6-7H2,(H,19,20,22,25)/t11-,12-,17+/m0/s1

InChI Key

MEJGKVAHHHDBIU-NVGCLXPQSA-N

SMILES

C1C(OC(C1F)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO

Isomeric SMILES

C1[C@H](O[C@H]([C@H]1F)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO

Canonical SMILES

C1C(OC(C1F)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO

Other CAS No.

132722-93-1

Origin of Product

United States

Biochemical and Molecular Mechanisms of Action in Vitro Studies

Intracellular Phosphorylation and Metabolism of 2'-Fluoroarabinonucleoside Triphosphates

The initial step in the activation of 2'-F-dd-ara-A involves its intracellular phosphorylation. Unlike its parent compound, 2',3'-dideoxyadenosine (B1670502) (ddAdo), which is extensively deaminated, 2'-F-dd-ara-A exhibits enhanced metabolic stability due to the presence of a fluorine atom at the 2'-position in the arabinose configuration nih.govnih.govpsu.edunih.gov. This fluorine substitution confers resistance to enzymatic deamination by adenosine (B11128) deaminase (ADA) and to phosphorolytic cleavage by purine (B94841) nucleoside phosphorylase (PNP) nih.govnih.gov.

The phosphorylation of 2'-F-dd-ara-A to its active triphosphate form, 2'-F-dd-ara-ATP, is a stepwise process catalyzed by cellular kinases. Studies using kinase-deficient cell lines, such as CEM cells, have indicated that 2'-F-dd-ara-A primarily undergoes an anabolic route toward the formation of its fluorinated dideoxynucleotides. This process is initially catalyzed by 2'-deoxycytidine (B1670253) kinase (dCK) nih.govnih.govasm.org. The efficiency of this phosphorylation pathway contributes significantly to the accumulation of the active triphosphate form within cells nih.gov.

Research findings highlight a more efficient conversion of 2'-F-dd-ara-A to its di- and triphosphate forms compared to ddAdo. In MOLT-4 cells, the amounts of 2'-fluoro-dideoxyarabinosyladenine di- and triphosphate accumulated were approximately 20-fold and 5-fold greater, respectively, than the corresponding accumulation of 2',3'-dideoxy-ADP and 2',3'-dideoxy-ATP over the same exposure period nih.govpsu.edu. This improved metabolic profile is attributed to the reduced deamination rate of 2'-F-dd-ara-A, which is about 10 times slower than that of ddAdo nih.govpsu.edu.

Table 1: Relative Accumulation of Nucleotide Metabolites in MOLT-4 Cells

Compound (Parent)Metabolite FormRelative Accumulation (Fold vs. ddAdo)
2'-F-dd-ara-ADiphosphate~20-fold higher
2'-F-dd-ara-ATriphosphate~5-fold higher
ddAdoDiphosphate1 (Baseline)
ddAdoTriphosphate1 (Baseline)

The 2'-fluoro substitution not only enhances the initial phosphorylation but also contributes to the metabolic stability of the active triphosphate, 2'-F-dd-ara-ATP, within the cellular environment nih.govnih.gov. This increased stability and prolonged intracellular half-life are crucial for sustained antiviral activity mdpi.com. The resistance to enzymatic degradation, particularly deamination and phosphorolytic cleavage, allows for higher and more persistent intracellular concentrations of the active triphosphate, thereby enhancing its pharmacological effect nih.govnih.gov.

Interaction with Viral and Cellular Polymerases

The primary mechanism of action of 2'-F-dd-ara-ATP involves its interaction with nucleic acid polymerases, acting as a fraudulent substrate that leads to the inhibition of DNA and RNA synthesis.

2'-F-dd-ara-ATP functions as a nucleotide analog, competing with natural nucleoside triphosphates for incorporation into nascent nucleic acid strands by viral polymerases bocsci.commdpi.com. The structural similarity of 2'-F-dd-ara-ATP to adenosine triphosphate (ATP) allows it to be recognized and incorporated into growing DNA or RNA chains bocsci.com.

Studies on related fluorinated arabinonucleoside triphosphates, such as 9-beta-D-arabinofuranosyl-2-fluoroadenine 5'-triphosphate (FaraATP), provide insights into the substrate recognition by polymerases. For instance, DNA primase, a component of the DNA polymerase alpha-primase complex, has been shown to incorporate FaraATP approximately 30-fold more efficiently than ATP into oligoribonucleotides in vitro nih.gov. While DNA polymerase alpha can also incorporate FaraATP, it does so less efficiently than dATP (about 8-fold less) nih.gov.

The arabinose sugar conformation, particularly the C-2'-endo sugar pucker, which is predominantly adopted by arabinonucleotides, is thought to facilitate their incorporation into DNA-like conformations researchgate.netoup.com. This conformational preference may play a role in how viral polymerases recognize and incorporate these analogs.

A critical mechanism by which 2'-F-dd-ara-ATP exerts its inhibitory effect is through chain termination bocsci.com. Once incorporated into a growing nucleic acid strand, the 2',3'-dideoxy nature of the compound (lacking a 3'-hydroxyl group) prevents the addition of subsequent nucleotides, thereby halting further elongation of the DNA or RNA chain bocsci.commdpi.com. This mechanism is a hallmark of many nucleoside analog inhibitors.

For example, when FaraATP is incorporated by DNA primase, it is exclusively present at the 3'-termini of the growing primer RNA chains, effectively preventing further elongation of these primers nih.gov. This primer RNA chain termination is considered a major mechanism for the inhibition of RNA-primed DNA synthesis nih.gov. Similarly, the triphosphate form of 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine (Cl-F-ara-ATP), a related analog, has been shown to inhibit DNA polymerase alpha in cell-free systems and to be incorporated into DNA, leading to chain termination, particularly at higher analogue-to-natural substrate ratios nih.gov.

Table 2: Polymerase Interaction and Chain Termination Characteristics (Illustrative)

Polymerase TypeSubstrate RecognitionIncorporation Efficiency (Relative)Chain Termination
DNA PrimaseHigh~30x more efficient than ATPYes (Primer RNA)
DNA Polymerase αModerate~8x less efficient than dATPYes (DNA)
Viral RNA PolymerasesVaries by virus/polymeraseEfficient for someYes

Influence on Viral Replication Cycles Beyond Direct Polymerase Inhibition

While the primary mechanism of action for 2'-F-dd-ara-A and its active triphosphate is direct inhibition of viral polymerases and nucleic acid synthesis, the strict adherence to the provided outline and the focus solely on in vitro studies limit the scope for discussing broader impacts on viral replication cycles. Based on the available in vitro research, the predominant and well-characterized mechanism is the direct interference with polymerase activity leading to chain termination. There is no explicit information from the provided search results that details additional distinct mechanisms of action on viral replication cycles beyond this direct polymerase inhibition in an in vitro context. The stability and efficient phosphorylation of 2'-F-dd-ara-A contribute to its effectiveness by ensuring sufficient intracellular concentrations of the active triphosphate to inhibit polymerases nih.govnih.gov.

Effects on Viral RNA Processing (e.g., Polyadenylation Inhibition)

While the general mechanisms of viral RNA processing, including polyadenylation, are critical for viral replication, direct evidence specifically linking N-Bz-2'-F-dd-ara-A or 2'F-ANA to the inhibition of viral RNA polyadenylation is not explicitly detailed in the available literature. Viruses often interfere with host RNA polymerase II function, which is responsible for mRNA transcription and involves processes like polyadenylation. Some viruses may inhibit host RNA polymerase II phosphorylation or mediate its degradation to gain a competitive edge for cellular translation machinery expasy.org. Coronaviruses, for instance, utilize a positive-sense, capped, and polyadenylated RNA strand as their genome, which is directly translated to synthesize replicase gene-encoded non-structural proteins plos.org. Inhibition of viral RNA-dependent RNA polymerases by nucleoside inhibitors is a known antiviral strategy, leading to stalling/termination or misincorporation during RNA synthesis, which can prevent virus replication or induce lethal mutations mdpi.com. However, the specific role of this compound in directly inhibiting viral RNA processing events like polyadenylation requires further elucidation.

Modulation of Host Cell Enzymatic Pathways Relevant to Viral Replication (e.g., Ribonucleotide Reductase, Adenosine Deaminase)

Interaction with Nucleic Acid Structures

Hybridization Properties with DNA and RNA (e.g., Duplex Stability, A-form Helix Formation)

Oligonucleotides containing 2'F-ANA (2'-deoxy-2'-fluoro-D-arabinonucleic acid) exhibit notable hybridization properties with both DNA and RNA. 2'F-ANA shows enhanced affinity for RNA targets compared to DNA and phosphorothioate (B77711) DNA nih.govglenresearch.com. It also demonstrates favorable pairing with single-stranded DNA nih.gov.

Duplex Stability: 2'F-ANA-containing oligonucleotides form stable duplexes with complementary RNA targets, leading to increased melting temperatures (Tm) relative to native DNA strands nih.gov. The presence of the electronegative fluorine at the 2' position contributes to a significant increase in melting temperature, approximately 1.2 °C per modification glenresearch.com. This increased stability of hybrids formed by 2'F-ANA, particularly with RNA, appears to stem from the conformational pre-organization of the fluorinated sugars and a favorable enthalpy of hybridization nih.gov.

A single base mismatch in a 2'F-ANA-RNA duplex results in a melting temperature decrease (ΔTm) of -7.2 °C, while in a 2'F-ANA-DNA duplex, the ΔTm is -3.9 °C, indicating high binding specificity glenresearch.com.

Duplex TypeΔTm per Mismatch (°C)Reference
2'F-ANA-RNA-7.2 glenresearch.com
2'F-ANA-DNA-3.9 glenresearch.com

A-form Helix Formation: While the 2'-deoxy-2'-fluoro-β-D-arabinonucleosides themselves exhibit an unusual O4'-endo (east) sugar pucker, which promotes a more DNA-like B-type helix conformation, their hybrids with RNA adopt an 'A-like' structure nih.govglenresearch.com. This 'A-like' conformation shares more resemblance with DNA/RNA hybrids than with pure RNA/RNA duplexes nih.gov. This structural characteristic is considered an important factor in the mechanism that enables RNase H to differentiate between 2'F-ANA/RNA (or DNA/RNA) and RNA/RNA duplexes nih.gov.

Resistance to Nucleolytic Degradation and RNase H Discrimination

Resistance to Nucleolytic Degradation: The presence of fluorine at the 2' position in 2'F-ANA significantly enhances its stability against hydrolysis under basic conditions, surpassing that of both RNA and 2'F-RNA glenresearch.com. Furthermore, 2'F-ANA exhibits superior resistance to nucleases found in serum and cellular environments when compared to natural DNA strands glenresearch.comresearchgate.net. To further augment nuclease resistance in biological applications, phosphorothioate (PS) modifications are often incorporated into 2'F-ANA oligonucleotides glenresearch.com.

RNase H Discrimination: A crucial property of 2'F-ANA is its ability to form hybrids with RNA that are recognized and cleaved by RNase H nih.govglenresearch.comresearchgate.net. RNase H is an endonuclease that specifically degrades the RNA strand within RNA-DNA hybrids danaher.com. This enzyme is believed to be involved in the primary mechanism by which antisense oligonucleotides (ASOs) reduce target RNA levels in vivo nih.gov. Unlike many 2'-modified nucleotides that, when incorporated into oligonucleotides, abrogate RNase H activity due to the resulting A-form geometry nih.gov, 2'F-ANA is unique in that it induces cleavage of the target RNA by RNase H glenresearch.com.

The susceptibility of 2'F-ANA/RNA hybrids to RNase H cleavage is comparable to that observed for DNA/RNA and DNA-thioate/RNA hybrids researchgate.net. This recognition by RNase H is attributed to the structural similarity of 2'F-ANA/RNA hybrids to the natural DNA/RNA substrate nih.govresearchgate.net. The 2'-fluoro substituent on the arabinose sugar ring is positioned in the major groove of the helix, where it does not interfere with the binding and catalytic processes of RNase H researchgate.net. This characteristic makes 2'F-ANA a valuable modification for designing antisense agents that rely on RNase H-mediated degradation of target mRNA nih.govglenresearch.com. Indeed, alternating 2'F-ANA and DNA units have been shown to yield some of the most potent RNase H-activating oligomers, with both "altimer" and "gapmer" designs consistently outperforming traditional PS-DNA and DNA/RNA gapmers glenresearch.com.

Structure Activity Relationships Sar of 2 Fluoroarabinonucleoside Analogs

Stereochemical Implications for Antiviral Efficacy (e.g., Beta-configuration vs. Alpha-anomers)

The stereochemical configuration of nucleoside analogs, specifically the anomeric configuration (beta vs. alpha), plays a pivotal role in their antiviral efficacy. Natural nucleosides predominantly exist in the beta-configuration academie-sciences.frresearchgate.net.

Beta-configuration (β-anomers): The beta-configuration is generally associated with potent antiviral activity in 2'-fluoroarabinonucleosides. The presence of fluorine at the 2'-β-position of the ribose sugar often favors a "South" conformation (2′-endo/3′-exo pucker) of the molecule mdpi.comcardiff.ac.uk. This conformational preference has been linked to activity against DNA viruses and, notably, to enhanced anti-HIV activity mdpi.comcardiff.ac.ukresearchgate.net.

For instance, 2'-beta-fluoro-2',3'-dideoxyadenosine (F-ddA), also known as lodenosine, is an acid-stable and purine (B94841) nucleoside phosphorylase-resistant analog of 2',3'-dideoxyadenosine (B1670502) (ddA) that has demonstrated in vitro activity against human immunodeficiency virus (HIV) nih.govnih.gov. Another example is 9-(2',3'-dideoxy-2',3'-difluoro-beta-D-arabinofuranosyl)adenine (compound 20), which exhibited potent activity against HIV-1 in primary human lymphocytes with no apparent cytotoxicity nih.govnih.gov.

In the context of pyrimidine (B1678525) nucleosides, 2',3'-dideoxy-beta-L-5-fluorocytidine (beta-L-FddC), possessing an "unnatural" L-configuration in the sugar moiety, was found to be highly active against both HIV-1 and hepatitis B virus (HBV) in vitro. It showed significantly higher activity against HIV-1 compared to its D-configuration counterpart, 2',3'-dideoxy-beta-D-5-fluorocytidine (beta-D-FddC), and 2',3'-dideoxy-beta-D-cytidine (ddC) nih.gov.

Alpha-anomers (α-anomers): While alpha-nucleosides are rarely found in natural nucleic acids, some synthetic alpha-anomers have shown biological activity, occasionally comparable to or even surpassing their beta counterparts researchgate.net. The 2'-α-position of fluorine in nucleosides typically favors a "North" conformation (3′-endo/2′-exo pucker) mdpi.comcardiff.ac.uk. This conformation has been theoretically linked to activity against RNA viruses mdpi.com. However, some adenine (B156593) nucleosides with a 2'-α-fluoro atom have been reported to lack antiviral activity against HIV researchgate.net.

The synthesis of nucleosides often yields a mixture of alpha- and beta-anomers, necessitating separation to isolate the desired stereoisomer mdpi.comnih.govnih.gov. The ability to control the stereochemical configuration during synthesis is crucial, as methods like Vorbrüggen glycosylation can sometimes result in poor α/β anomeric purity, especially for 2'-deoxynucleosides academie-sciences.fr.

N-Bz-2'-F-dd-ara-A (N6-Benzoyl-2'-Fluoro-2',3'-dideoxy-arabino-adenosine): this compound is a derivative within the 2'-fluoroarabinonucleoside analog class. The N6-benzoyl group is a common protecting group used in nucleoside synthesis, which can also influence the compound's lipophilicity, cellular uptake, and metabolic stability, potentially acting as a prodrug. While specific detailed SAR data for the exact N-benzoylated nucleoside (this compound) as a standalone antiviral agent are not extensively detailed in the provided search results, its core structure, 2'-fluoro-2',3'-dideoxy-arabino-adenosine, aligns with the principles of SAR discussed for 2'-fluoroarabinonucleoside analogs. The potent antiviral activity observed for related 2'-beta-fluoro-2',3'-dideoxyadenosine (F-ddA) suggests that the beta-configuration and the presence of the 2'-fluoro group in the arabino sugar are key structural features contributing to antiviral efficacy within this family of compounds nih.govnih.gov.

Table 1: Antiviral Activity of Selected Nucleoside Analogs against HIV-1

Compound NameConfigurationED50 (µM) against HIV-1 (in vitro)Reference
2',3'-dideoxy-beta-L-5-fluorocytidine (beta-L-FddC)β-L0.5 nih.gov
2',3'-dideoxy-beta-D-cytidine (ddC)β-D1.5 nih.gov
2',3'-dideoxy-beta-D-5-fluorocytidine (beta-D-FddC)β-D2 nih.gov
9-(2',3'-Dideoxy-2',3'-difluoro-beta-D-arabinofuranosyl)adenine (Compound 20)β-DPotent activity (no apparent cytotoxicity) nih.govnih.gov
2'-beta-Fluoro-2',3'-dideoxyadenosine (F-ddA/Lodenosine)β-DActivity reported nih.govnih.gov
9-(2',3'-Dideoxy-2',3'-difluoro-alpha-D-arabinofuranosyl)adenine (Compound 21)α-DActivity not reported / Inactive nih.govresearchgate.netnih.gov
2'-alpha-Fluoro-2',3'-dideoxyadenosine (2'-α-FddA)α-DInactive against HIV researchgate.net

In Vitro Antiviral Spectrum and Efficacy of 2 Fluoroarabinonucleoside Analogs

Activity against DNA Viruses

2'-Fluoroarabinonucleoside analogs have demonstrated notable activity against several families of DNA viruses, particularly Herpesviridae and Poxviridae. Their mechanism of action often involves phosphorylation by viral or cellular kinases to the active triphosphate form, which then interferes with viral DNA synthesis.

Herpesviridae (e.g., Herpes Simplex Virus 1 and 2, Varicella Zoster Virus)

A number of 2'-fluoro-substituted nucleosides have been shown to effectively inhibit the replication of herpes simplex virus type 1 (HSV-1) in cell cultures. For instance, 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodocytosine was found to suppress HSV-1 replication by 99.5% at a concentration of 0.1 microgram/mL with minimal cytotoxicity. nih.gov Other related compounds, such as 5-(2-fluoroethyl)-2'-fluoroarabinofuranosyl analog (FEFAU) and 5-(2-chloroethyl)-2'-fluoroarabinofuranosyl analog (CEFAU), have also been identified as potent and selective anti-herpesvirus agents in vitro. nih.gov Their efficacy extends to both HSV-1 and HSV-2, with FEFAU showing inhibitory activity against HSV-2 at concentrations comparable to the established antiviral drug acyclovir. nih.gov

Furthermore, modifications at the 5'-position of 2'-fluoroarabinosylpyrimidine nucleosides have been explored to understand their structure-activity relationships. While some 5'-modified analogs were inactive against human cytomegalovirus (HCMV), 5'-NH2-FMAU showed good activity against both HSV-1 and HSV-2 in vitro, although it was less potent than its parent compound, FMAU. nih.gov

CompoundVirusActivity MetricConcentrationCell LineSource
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodocytosineHSV-199.5% Suppression0.1 µg/mLVero nih.gov
FEFAUHSV-1Potent InhibitionNot SpecifiedNot Specified nih.gov
FEFAUHSV-2Comparable to AcyclovirNot SpecifiedNot Specified nih.gov
CEFAUHSV-1Potent InhibitionNot SpecifiedNot Specified nih.gov
5'-NH2-FMAUHSV-1Good ActivityNot SpecifiedNot Specified nih.gov
5'-NH2-FMAUHSV-2Good ActivityNot SpecifiedNot Specified nih.gov

Poxviridae (e.g., Vaccinia Virus, Cowpox Virus)

The search for effective therapies against orthopoxvirus infections has led to the investigation of various nucleoside analogs. Pyrimidine (B1678525) analogs, including those with modifications in the deoxyribose moiety, have shown antiviral activity against orthopoxviruses. mdpi.com While specific data on N-Bz-2'-F-dd-ara-A is limited, related nucleoside analogs have been tested against vaccinia virus (VACV) and cowpox virus (CPXV). For example, trifluridine and adefovir dipivoxil have been shown to potently inhibit the replication of VACV, monkeypox virus (MPXV), and CPXV in primary human fibroblasts. nih.govbiorxiv.org These findings suggest that nucleoside analogs can be strong candidates for anti-poxvirus drug development. nih.govnih.gov

Compound ClassVirusObserved EffectCell LineSource
Pyrimidine AnalogsOrthopoxvirusesAntiviral ActivityNot Specified mdpi.com
TrifluridineVaccinia Virus (VACV)Potent InhibitionPrimary Human Fibroblasts nih.gov
TrifluridineCowpox Virus (CPXV)Potent InhibitionPrimary Human Fibroblasts nih.gov
Adefovir DipivoxilVaccinia Virus (VACV)Potent InhibitionPrimary Human Fibroblasts nih.gov
Adefovir DipivoxilCowpox Virus (CPXV)Potent InhibitionPrimary Human Fibroblasts nih.gov

Activity against RNA Viruses

The antiviral activity of 2'-fluoroarabinonucleoside analogs also extends to certain RNA viruses, including retroviruses. The mechanism of action against RNA viruses typically involves the inhibition of viral RNA-dependent DNA polymerase (reverse transcriptase) or RNA-dependent RNA polymerase.

Retroviruses (e.g., Human Immunodeficiency Virus, RNA Tumor Viruses)

Several novel 2'-deoxy-2'-fluoro-4'-C-ethynyl nucleoside analogs have been synthesized and evaluated for their anti-HIV activity. Some of these compounds exhibited potent anti-HIV-1 activity with IC50 values in the nanomolar range, without significant cytotoxicity. researchgate.net One particular analog was found to be 35-fold more potent than AZT against wild-type HIV and maintained nanomolar activity against resistant strains. researchgate.net Modified purine (B94841) analogs of GS-9148, which are 2'-fluorine modified nucleoside phosphonates, have also been synthesized and showed anti-HIV potency. nih.gov However, some fluorinated 2',3'-dideoxynucleosides showed some activity against HIV-1 and HIV-2 but were devoid of activity against other tested viruses like HSV. nih.gov

Compound Class/AnalogVirusActivity MetricValueSource
2'-Deoxy-2'-fluoro-4'-C-ethynyl Nucleoside Analog 1bHIV-1IC5086 nM researchgate.net
2'-Deoxy-2'-fluoro-4'-C-ethynyl Nucleoside Analog 2HIV-1IC501.34 nM researchgate.net
2'-Fluorine Modified Nucleoside Phosphonates (Guanosine analog)HIVComparable to GS-9148Not Specified nih.gov
Fluorinated 2',3'-dideoxynucleosides (Compounds 17, 26, 30)HIV-1 & HIV-2Some ActivityNot Specified nih.gov

Other RNA Viral Families (e.g., Rhabdoviruses, Hepadnaviruses)

Evaluation of In Vitro Potency and Selectivity Indices in Cell Culture Models

A critical aspect of evaluating antiviral compounds is determining their in vitro potency and selectivity. Potency is often measured by the effective concentration required to inhibit viral replication by 50% (EC50), while selectivity is assessed by the selectivity index (SI), which is the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50). A higher SI value indicates a more favorable therapeutic window.

For 2'-fluoroarabinonucleoside analogs, studies have shown that their selectivity is often attested by marginal inhibition of cell proliferation at relatively high concentrations. nih.gov The 2'-deoxy-2'-fluoro-4'-C-ethynyl nucleoside analogs that were potent against HIV-1 did not exhibit significant cytotoxicity, indicating a favorable selectivity index. researchgate.net Similarly, modified purine analogs of GS-9148 showed anti-HIV activity, although the selectivity of the guanosine analog was reduced compared to the parent compound. nih.gov

Compound Class/AnalogVirusPotency (EC50/IC50)Cytotoxicity (CC50)Selectivity Index (SI = CC50/EC50)Source
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodocytosineHSV-1<0.1 µg/mLMinimalHigh (Implied) nih.gov
FEFAU and CEFAUHSV-1, HSV-2Low Minimum Inhibitory ConcentrationsMarginal inhibition at high concentrationsHigh (Implied) nih.gov
2'-Deoxy-2'-fluoro-4'-C-ethynyl Nucleoside Analog 1bHIV-186 nMNot SignificantFavorable (Implied) researchgate.net
2'-Deoxy-2'-fluoro-4'-C-ethynyl Nucleoside Analog 2HIV-11.34 nMNot SignificantFavorable (Implied) researchgate.net

Compound Names Table

Abbreviation/Code NameFull Chemical Name
FEFAU 5-(2-fluoroethyl)-1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)uracil
CEFAU 5-(2-chloroethyl)-1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)uracil
FMAU 1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-methyluracil (Clevudine)
AZT Azidothymidine (Zidovudine)
GS-9148 [5-(6-amino-purin-9-yl)-4-fluoro-2,5-dihydro-furan-2-yloxymethyl]-phosphonic acid

Mechanisms of Resistance to 2'-Fluoroarabinonucleoside Analogs in Viral Systems (if reported for related compounds)

Specific mechanisms of resistance to this compound have not been documented. However, based on the established mechanisms of resistance to the broader class of nucleoside analogs, particularly in herpesviruses and HIV, potential pathways of resistance can be inferred.

Resistance in Herpesviruses

For nucleoside analogs active against herpesviruses, resistance predominantly arises from mutations in two key viral enzymes: thymidine kinase (TK) and DNA polymerase.

Thymidine Kinase (TK) Mutations: Many nucleoside analogs, including acyclovir and its congeners, require initial phosphorylation by the viral TK to become active. Mutations in the viral TK gene can lead to an enzyme with reduced or no phosphorylation activity for the specific analog. nih.gov This is the most common mechanism of resistance to nucleoside analogs in HSV. nih.govnih.gov These TK-deficient or altered mutants are unable to convert the drug into its monophosphate form, thus preventing its subsequent incorporation into the viral DNA and halting its antiviral effect. nih.gov It is highly probable that resistance to 2'-fluoroarabinonucleoside analogs that are dependent on viral TK for activation would follow a similar pathway.

DNA Polymerase Mutations: Resistance can also develop through mutations in the viral DNA polymerase, the ultimate target of the activated triphosphate form of the nucleoside analog. nih.gov These mutations typically occur in conserved regions of the polymerase and can result in an enzyme that can discriminate between the natural deoxynucleotide triphosphate and the analog triphosphate, thereby preventing the incorporation of the drug into the growing DNA chain. researchgate.net While less common than TK mutations, DNA polymerase mutations can confer resistance to a broader range of nucleoside analogs and may also impact the efficacy of non-nucleoside inhibitors. nih.govresearchgate.net

Resistance in HIV

In the context of HIV, resistance to nucleoside reverse transcriptase inhibitors (NRTIs) is a well-characterized phenomenon. The primary mechanism involves mutations in the viral reverse transcriptase (RT) enzyme. These mutations can lead to resistance through two main mechanisms:

Discrimination: Mutations in the RT can alter the enzyme's active site, leading to a reduced affinity for the NRTI triphosphate compared to the natural deoxynucleotide triphosphate. This selective discrimination prevents the incorporation of the drug into the viral DNA.

Excision: Some RT mutations can enhance the enzyme's ability to remove an incorporated NRTI from the terminated DNA chain. This "excision" mechanism allows DNA synthesis to resume, effectively reversing the chain-terminating effect of the drug.

Given that some 2'-fluoroarabinonucleoside analogs have shown activity against HIV-1, it is plausible that resistance would emerge through mutations in the HIV reverse transcriptase, similar to other NRTIs.

The development of resistance is a significant challenge in antiviral therapy. The specific pathways for resistance to 2'-fluoroarabinonucleoside analogs would likely depend on the specific virus, the mechanism of action of the compound, and its reliance on viral enzymes for activation.

Prodrug Strategies and Biotransformation Pathways in Vitro/ex Vivo

Design Principles for Prodrugs of 2'-Fluoroarabinonucleosides for Enhanced Delivery

The design of prodrugs for 2'-fluoroarabinonucleosides, like 2'-F-dd-ara-A, primarily aims to improve their delivery to target sites and enhance their therapeutic efficacy. Nucleoside analogues often face limitations such as low membrane permeability and insufficient cellular phosphorylation, which can impair their biological activity. To address these issues, prodrug strategies typically involve chemical modifications that increase the lipophilicity of the parent drug, thereby facilitating passive diffusion across cell membranes.

A common approach is to mask polar functional groups that hinder membrane penetration. For nucleoside monophosphates, for instance, the hydroxyls of the phosphate (B84403) groups can be masked by aromatic groups and amino acid ester moieties, a successful strategy exemplified by ProTide technology. While N-Bz-2'-F-dd-ara-A is not a phosphoramidate (B1195095) prodrug, the underlying principle of increasing lipophilicity to improve cellular uptake is analogous. The introduction of a fluorine atom in the sugar moiety of unsaturated nucleosides has also been shown to increase lipophilicity and facilitate drug penetration through the cell membrane. Effective prodrug design also necessitates considering the enzymes present in target tissues and physiological barriers, such as the blood-brain barrier, to ensure efficient and selective bioconversion.

N-Benzoyl Group as a Prodrug Moiety for Adenine (B156593) Nucleosides

The N-benzoyl group is a frequently utilized protecting group in nucleoside chemistry, particularly for the N6-amino group of adenine. As a prodrug moiety, the N-benzoyl group serves several key purposes. By derivatizing the N6-amino group, it can modify the physicochemical properties of the parent adenine nucleoside, often increasing its lipophilicity. This enhanced lipophilicity can improve the compound's ability to traverse biological membranes, such as the gastrointestinal mucosa or cell membranes, thereby improving absorption and cellular uptake. Once inside the cell or at the desired site of action, the N-benzoyl group is designed to be cleaved, releasing the active, unmodified adenine nucleoside. This reversible modification is crucial for the prodrug's activation.

Enzymatic and Chemical Conversion of this compound Prodrugs to Active Forms

The conversion of this compound to its active form, 2'-F-dd-ara-A, involves the removal of the N-benzoyl moiety. This biotransformation is primarily achieved through hydrolysis.

Hydrolysis is a fundamental phase I biotransformation reaction that involves the addition of water to cleave a chemical bond. In the case of this compound, the N-benzoyl group is an amide linkage. The hydrolysis of amide bonds can occur both chemically, under physiological conditions (e.g., specific pH environments), and enzymatically. This process liberates benzoic acid and the free N6-amino group of the adenine nucleoside, thus restoring the active 2'-F-dd-ara-A.

The bioconversion of this compound to its active form can be influenced by various enzymes present in biological systems.

Esterases : While the N-benzoyl group forms an amide bond, some carboxylesterases possess broad substrate specificity and are known to catalyze the hydrolysis of carboxyamides in addition to esters. Therefore, certain esterases or amidases could play a role in the enzymatic debenzoylation of this compound, contributing to the release of the active nucleoside. Studies on other prodrugs, such as phosphoramidates, have shown efficient cleavage by esterases, suggesting that enzymes with esterase activity can be involved in the activation of various prodrug types.

Xanthine (B1682287) Oxidase (XO) : Xanthine oxidase is a molybdenum-dependent enzyme primarily known for its role in purine (B94841) catabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and xanthine to uric acid. While XO is crucial for the metabolism of purine bases, direct evidence for its involvement in the debenzoylation (hydrolysis of the N-benzoyl group) of N-benzoylated adenine nucleosides like this compound is not commonly documented in the provided literature. Its primary function relates to the subsequent metabolism of the unprotected purine nucleobase or its derivatives, rather than the initial cleavage of the N-benzoyl prodrug moiety.

Comparative Analysis of Prodrug Bioconversion Rates and Intracellular Accumulation in Biological Homogenates (e.g., Liver, Brain)

The evaluation of prodrugs often includes in vitro and ex vivo studies using biological homogenates to assess their bioconversion rates and the subsequent intracellular accumulation of the active drug. Biotransformation processes predominantly occur in the liver due to the high concentration of metabolizing enzymes in hepatocytes. However, extrahepatic tissues, including the brain, intestine, kidney, lung, and skin, also possess enzymatic machinery capable of drug metabolism.

For prodrugs designed to target specific organs, such as the brain, it is critical to consider the enzymatic profile of that tissue. Increasing a prodrug's lipophilicity for brain delivery must be accompanied by an efficient and selective bioconversion within the brain itself, as systemic conversion without brain-specific activation can lead to failure. Studies would typically compare the rate and extent of this compound conversion to 2'-F-dd-ara-A in liver homogenates (representing systemic metabolism) versus brain homogenates (representing target tissue metabolism). Such comparative analyses help determine if the prodrug strategy achieves the desired tissue-specific activation and whether the active drug accumulates sufficiently in the target organ. While specific comparative data for this compound in liver and brain homogenates were not found in the provided sources, the importance of such studies is well-established in prodrug development to understand tissue distribution and activation kinetics.

Future Directions in 2 Fluoroarabinonucleoside Research

Rational Design of Novel Analogs with Improved Antiviral Profiles and Reduced Toxicity

The rational design of novel 2'-fluoroarabinonucleoside analogs, including derivatives like N-Bz-2'-F-dd-ara-A, is a cornerstone of future antiviral research. This approach aims to enhance antiviral potency, broaden the spectrum of activity, and minimize off-target effects. Strategies for achieving these goals include:

Structural Modifications: Modifying the nucleobase or the sugar moiety can influence interactions with viral enzymes (e.g., polymerases, reverse transcriptases) or host cellular targets essential for viral replication. For example, 2'-deoxy-2'-fluoroadenosine has been explored for its activity against tumors expressing E. coli purine (B94841) nucleoside phosphorylase (PNP), indicating how specific modifications can lead to targeted effects. chem960.com The N-benzoyl (N-Bz) modification in this compound itself represents a prodrug strategy or a modification intended to alter solubility, cell permeability, or metabolic stability, potentially leading to improved bioavailability and reduced systemic toxicity of the active nucleoside.

Targeting Viral Replication Mechanisms: Antiviral drug design often focuses on inhibiting specific viral proteins or enzymes critical for the viral life cycle. For instance, nucleoside analogues like remdesivir (B604916) and favipiravir (B1662787) target viral RNA-dependent RNA polymerases (RdRp). nih.gov Rational design of 2'-fluoroarabinonucleosides could lead to compounds that act as competitive antagonists of viral polymerases, thereby blocking viral replication. nih.gov

Prodrug Approaches: The N-Bz modification of this compound exemplifies a prodrug strategy. Prodrugs are designed to improve drug properties such as absorption, distribution, metabolism, and excretion (ADME) or to reduce toxicity by releasing the active compound only at the site of action or after specific metabolic activation. Future research will likely explore various prodrug forms to optimize the delivery and intracellular phosphorylation of 2'-fluoroarabinonucleosides.

The goal is to achieve a high selectivity index, meaning the compound is highly effective against the virus at concentrations that are not cytotoxic to host cells. For instance, studies on various nucleoside reverse transcriptase inhibitors (NRTIs) have demonstrated low cytotoxicity in feline peripheral blood mononuclear cells, even at high concentrations, while effectively reducing viral replication. researchgate.net

Advanced Methodologies for Synthesis and In Vitro Efficacy Assessment

Advancements in synthetic methodologies and in vitro efficacy assessment are critical for the rapid development and evaluation of novel 2'-fluoroarabinonucleosides like this compound.

Advanced Synthesis: The synthesis of 2'-fluoroarabinonucleosides often involves complex multi-step procedures. Future efforts will focus on developing more efficient, stereoselective, and scalable synthetic routes. This includes:

Improved Fluorination Techniques: The introduction of fluorine at the 2'-position is a key step. Research continues to refine methods for selective fluorination of the sugar moiety.

Solid-Phase Synthesis: For oligonucleotide derivatives of 2'F-ANA, solid-phase synthesis techniques are crucial for generating libraries of compounds for screening.

Chemoenzymatic Synthesis: Combining chemical and enzymatic methods can offer more selective and environmentally friendly routes to complex nucleoside structures. medchemexpress.com

In Vitro Efficacy Assessment: Robust and high-throughput in vitro assays are essential for screening and characterizing the antiviral activity of new compounds. Key methodologies include:

Cell-Based Assays: These assays measure the ability of a compound to inhibit viral replication in infected cell lines. Common readouts include:

Cytopathic Effect (CPE) Inhibition Assays: Quantifying the prevention of virus-induced cell damage. chem960.com

Virus Yield Reduction Assays: Measuring the decrease in infectious viral particles produced in treated cells. chem960.com

Reporter Gene Assays: Using viruses engineered to express reporter genes (e.g., luciferase, GFP) to quantify viral replication.

Biochemical Assays: These assays assess the direct inhibition of specific viral enzymes (e.g., polymerases, proteases) or host factors. Techniques include:

Enzyme Inhibition Kinetics: Determining IC50 values for enzyme inhibition.

Quantitative Real-Time PCR (qPCR): Measuring viral nucleic acid levels to assess replication inhibition. chem960.com

ELISA (Enzyme-Linked Immunosorbent Assay): Detecting viral proteins to quantify replication. researchgate.net

High-Throughput Screening (HTS): Automation and miniaturization of these assays enable the rapid screening of large chemical libraries to identify promising lead compounds.

Resistance Selection and Characterization: In vitro passage experiments in the presence of increasing drug concentrations can identify potential resistance mutations and inform rational design of next-generation compounds.

These advanced methodologies are crucial for accelerating the discovery and development pipeline for this compound and other 2'-fluoroarabinonucleosides, paving the way for their potential as effective antiviral agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.